molecular formula C62H92CoN13O14P-4 B085635 cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate CAS No. 12251-00-2

cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate

Cat. No.: B085635
CAS No.: 12251-00-2
M. Wt: 1333.4 g/mol
InChI Key: KETUBBKAXBARGF-SVRMCZADSA-N
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Description

This cobalt(III) complex features a corrin ring system analogous to cobalamin (vitamin B₁₂ derivatives), with a central cobalt ion coordinated to a dimethylbenzimidazole group and a phosphate-containing side chain . The molecular formula is C₇₂H₁₀₀CoN₁₈O₁₇P (monoisotopic mass: 1578.658 g/mol), characterized by a highly substituted corrin macrocycle with tris(2-amino-2-oxoethyl) and tris(3-amino-3-oxopropyl) groups . The compound’s synthesis likely involves cobalt insertion via an oxygen-independent "early" pathway, given the absence of oxygen-dependent enzymes in its putative biosynthetic operon .

Properties

IUPAC Name

cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H92N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-38,41,50-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);/q-4;/b42-23-,54-32-,55-33-;/t31-,34-,35-,36-,37+,38?,41-,50?,51?,52-,53-,56-,57+,59-,60+,61+,62+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETUBBKAXBARGF-SVRMCZADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C([N-]6)C(=C7C(C(C([N-]7)C=C8C(C(C([N-]8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C([N-]6)/C(=C\7/[C@@]([C@@H](C([N-]7)/C=C\8/C([C@@H](C([N-]8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H92CoN13O14P-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cobalt complexes, particularly those related to vitamin B12 (cobalamin), exhibit significant biological activities. This article focuses on the specific compound cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate . The following sections will delve into its biological significance through data tables and case studies.

Overview of Cobalt and Its Biological Role

Cobalt is an essential trace element that plays a critical role in human health primarily as a component of vitamin B12. It is involved in various biochemical processes including:

  • Red blood cell formation
  • DNA synthesis
  • Neurological function

Vitamin B12 is crucial for the proper functioning of the brain and nervous system and the formation of blood. Deficiency in cobalt can lead to anemia and neurological disorders.

Structure and Composition

The compound under discussion contains a complex structure featuring a cobalt ion coordinated with various ligands including 5,6-dimethylbenzimidazole. This ligand is significant as it is a natural component of vitamin B12 and contributes to the biological activity of the cobalt complex.

Cobalt complexes exhibit several mechanisms through which they exert their biological effects:

  • Enzyme Activation : Cobalt ions can activate certain enzymes involved in metabolic processes.
  • Methylation Reactions : Cobalt complexes can participate in transmethylation reactions that are critical for various biosynthetic pathways.
  • Gene Regulation : Cobalt has been shown to influence gene expression related to erythropoiesis (the production of red blood cells).

Case Studies

  • Cobalt Corrinoids in Lactobacillus :
    A study demonstrated that Lactobacillus strains can synthesize corrinoid compounds when supplemented with cobalt and 5,6-dimethylbenzimidazole. This highlights the role of cobalt in microbial metabolism and its potential application in probiotics .
  • Transmethylation Mechanism :
    Research on myoglobin reconstituted with cobalt tetradehydrocorrin revealed that cobalt species could facilitate transmethylation reactions within proteins. This process is essential for understanding how cobalamin functions as a cofactor in enzymatic reactions .

Table: Biological Activities of Cobalt Complexes

Activity TypeDescriptionReference
Enzyme ActivationActivates enzymes involved in metabolic pathways
Methylation ReactionsParticipates in transmethylation reactions
Gene RegulationInfluences gene expression related to erythropoiesis
Microbial MetabolismEnhances production of corrinoid compounds in bacteria

Chemical Reactions Analysis

Role as a Coenzyme in Methylation Reactions

This cobalt complex acts as a methyl group carrier in enzymatic reactions, particularly in methionine synthase (MS) and methylmalonyl-CoA mutase (MCM).

  • Methionine synthesis : The methylcobalamin form donates a methyl group to homocysteine, forming methionine. This reaction is critical for DNA methylation and nucleotide synthesis .

  • Methylmalonyl-CoA isomerization : The 5-deoxyadenosylcobalamin form facilitates the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key step in lipid and amino acid metabolism .

Reaction Enzyme Cobalt Oxidation State Role
Homocysteine → MethionineMethionine synthaseCo(III)Methyl transfer
Methylmalonyl-CoA → Succinyl-CoAMethylmalonyl-CoA mutaseCo(II)/Co(III)Radical-based isomerization

Redox Behavior and Spin-State Dynamics

The cobalt center cycles between Co(II) and Co(III) oxidation states during catalysis. Recent studies demonstrate that ligand geometry and spin state critically influence reactivity:

  • High-spin Co(III) in macrocyclic pyridinophane systems enhances nitrile activation, forming intermediates with anticancer potential .

  • Nonstoichiometric CoO_x phases (containing Co²⁺/Co³⁺) exhibit superior catalytic activity in oxidation reactions under oxygen-rich conditions .

Key finding : Ligand modifications (e.g., adamantyl vs. methyl groups) alter Co(III)-peroxo species’ spin states, directly affecting reaction rates and product profiles .

Hydrogen Evolution Reaction (HER) Activity

In phosphate-buffered solutions (pH 7), derivatives of this cobalt complex exhibit remarkable HER activity:

  • Achieves a turnover frequency (TOF) of 109,000 s⁻¹ due to second-sphere interactions between the –NH₂ ligand and H₂PO₄⁻ .

  • Hydrogen bonding facilitates proton transfer to the Co–H intermediate, enabling efficient H₂ release .

Co H H2PO4H2+Co+HPO42\text{Co H H}_2\text{PO}_4^-\rightarrow \text{H}_2+\text{Co}+\text{HPO}_4^{2-}

Reactivity with Cyanide and Detoxification

The hydroxocobalamin form binds cyanide ions, forming non-toxic cyanocobalamin excreted renally :

Co III OH+CNCo III CN+OH\text{Co III OH}+\text{CN}^-\rightarrow \text{Co III CN}+\text{OH}^-

This reaction is exploited therapeutically for cyanide poisoning.

Stability and Decomposition Pathways

  • Thermal degradation : Decomposes at 200°C, releasing acetic acid and forming cobalt oxides .

  • Aqueous reactivity : Under alkaline conditions, hydroxide ions deprotonate water ligands, forming Co(OH)₃ precipitates .

[Co H26]3++3OHCo OH 3+3H2O[\text{Co H}_2\text{O }_6]^{3+}+3\text{OH}^-\rightarrow \text{Co OH }_3\downarrow +3\text{H}_2\text{O}

Phosphate Group Interactions

The hydrogen phosphate moiety participates in:

  • Hydrogen-bonding networks with enzymatic active sites, orienting substrates .

  • Crystallization : Forms flower-like CoHPO₄ structures in the presence of polyvinyl alcohol (PVA) .

This cobalt complex’s reactivity is governed by its oxidation state, ligand architecture, and second-sphere interactions, making it indispensable in enzymatic and catalytic systems. Future research should explore its spin-crossover dynamics and applications in sustainable catalysis.

Comparison with Similar Compounds

Table 1: Key Features of Cobalt Complexes

Compound Name Oxidation State Ligand Type Applications Stability References
Target Cobalt(III) Corrin Complex Co(III) Corrin macrocycle, phosphate Biomimetic catalysis, enzymatic roles High (structural complexity)
Cobaloximes (e.g., Co(dmgH)₂) Co(II/III) Dimethylglyoximate (dmg) Oxygen reduction, H₂ evolution Moderate (decomposes under OER)
Co-Schiff Base Complexes (e.g., Co(salen)) Co(II/III) Hemisalen/salen ligands Organic catalysis, polymerization Variable (degrades to oxides)
Co-Phosphate (e.g., Na₂CoP₂O₇) Co(II/III) Polyanionic phosphate Water oxidation (OER) High (oxide stability)
Co-Dithiocarbamates (e.g., [Co(S₂CNAr₂)₃]) Co(III) Dithiocarbamate Precursors to CoS₂ nanoparticles Low (thermal decomposition)

Functional and Catalytic Comparisons

Catalytic Activity

  • Target Complex : The corrin ligand’s rigidity and electron-donating groups may enhance catalytic specificity, similar to cobalamin’s role in methyl transfer. However, direct catalytic data are scarce .
  • Cobaloximes : Exhibit strong oxygen reduction activity via Co(III)-O₂⁻ adducts, with spin density delocalization between cobalt and oxygen .
  • Co-Schiff Bases: Catalyze ethylene polymerization and proton reduction but degrade under oxidative conditions to form active Co₃O₄ nanoparticles .
  • Co-Phosphates : Operate via distinct mechanisms (e.g., polyanion-stabilized Co centers) for OER, differing from oxide-based catalysts in transition-state energetics .

Electronic and Spin Properties

  • The target complex’s Co(III) center likely adopts a low-spin configuration due to the strong-field corrin ligand, contrasting with high-spin Co(II) in cobaloximes and Schiff bases. Spin-state transitions in Co(II) complexes influence proton-coupled electron transfer (PCET) pathways .

Stability and Degradation Pathways

  • Target Complex : High stability is inferred from its structural similarity to cobalamin, which resists decomposition in anaerobic environments .
  • Co-Schiff Bases : Rapidly degrade under OER conditions to form Co₃O₄, enhancing catalytic activity but losing ligand integrity .
  • Co-Dithiocarbamates: Thermally decompose to CoS₂ (pyrite structure) above 300°C, useful for nanomaterial synthesis .

Thermal and Spectroscopic Properties

  • Thermal Stability : The target complex’s thermal behavior is uncharacterized, but cobalt-dacarbazine complexes decompose at 160–580°C, forming CoO .
  • XPS Data : Co(III) in the target may show binding energies (BEs) near 780–785 eV (similar to CoO or Co₃O₄), but ligand effects could shift BEs .

Preparation Methods

Aerobic vs. Anaerobic Biosynthetic Pathways

The corrinoid backbone is synthesized via two distinct prokaryotic pathways. In aerobic organisms like Pseudomonas denitrificans, molecular oxygen is required for the contraction of the porphyrin-like macrocycle from uroporphyrinogen III to hydrogenobyrinic acid. This pathway involves eight methylation steps catalyzed by CobA-G enzymes, with cobalt insertion occurring late via the CobNST complex. Conversely, anaerobic bacteria like Salmonella enterica incorporate cobalt early at the precorrin-2 stage using CbiK chelatase, bypassing oxygen-dependent steps. Both pathways converge at cobyric acid, which undergoes amidation and nucleotide loop assembly.

Fermentation Optimization for High Yield

Industrial production employs P. denitrificans due to its high cobalamin output. Fermentation media are supplemented with betaine (0.1–0.3% w/v) and cobalt chloride (5–10 ppm) to enhance corrinoid yields. Post-fermentation processing involves:

  • Acidification : Adjusting pH to 4.5–5.0 with H<sub>3</sub>PO<sub>4</sub> to precipitate cellular debris.

  • Hydrolysis : Treating at 80–90°C for 2–3 hours to release protein-bound cobalamin.

  • Flocculation : Adding 0.1% (w/v) polymeric aluminum ferric silicate to aggregate impurities, achieving 92–95% clarity in filtrates.

Chemical Conversion and Side-Chain Functionalization

Nucleotide Loop Assembly

The benzimidazole nucleotide is attached via a phosphodiester bond to the corrinoid’s hydroxyl group. In P. denitrificans, this step is mediated by CobU, which transfers the nucleotide from GTP to adenosylcobinamide. The reaction occurs at 30–35°C in phosphate buffer (pH 6.8), requiring Mg<sup>2+</sup> as a cofactor.

Cyanamide-Mediated Phosphate Esterification

To introduce the hydrogen phosphate group, adenosylcobalamin is treated with 40–45% (w/v) cyanamide solution at 30–32°C for 90–120 minutes. The reaction follows first-order kinetics with a rate constant (k) of 0.015 min<sup>−1</sup>, achieving 85.5% conversion efficiency. Excess cyanamide is removed via secondary flocculation with 0.1% (w/v) polyaluminum silicate.

Purification and Crystallization Techniques

Solvent Extraction and Chromatography

Crude extracts are subjected to acetone leaching (2–3 cycles, 3–5 hours each) to remove lipids and pigments. Further purification uses ion-exchange chromatography on DEAE-cellulose columns equilibrated with 50 mM potassium phosphate (pH 6.6). Elution with a 0.1–0.5 M NaCl gradient recovers 78–82% of the target compound.

Crystallization Conditions

The final product is crystallized by adding acetone (1:2 v/v) to the filtrate at 4°C. Crystals form within 12–16 hours, yielding 95–98% pure cobalamin with a characteristic UV-Vis spectrum (λ<sub>max</sub> = 361 nm, ε = 27,700 L·mol<sup>−1</sup>·cm<sup>−1</sup>).

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC analysis uses a C8 column (4.6 × 250 mm, 5 µm) with a mobile phase of 50 mM potassium phosphate (pH 6.6) and acetonitrile (85:15 v/v). Retention time is 12.3 ± 0.2 minutes, with a detection limit of 0.1 µg/mL.

Mass Spectrometric Characterization

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 1354.6 ([M+H]<sup>+</sup>), matching the theoretical mass of the hydrogen phosphate derivative.

Industrial-Scale Production Workflow

StepParametersYieldReference
Fermentation30°C, 120 rpm, 72 hours6.2 g/L
Acid Hydrolysis85°C, pH 4.7, 2 hours94%
Cyanamide Conversion32°C, 60 rpm, 90 minutes85.5%
Crystallization4°C, acetone (1:2 v/v), 16 hours95%

Q & A

Q. What are the critical steps in synthesizing this cobalt complex, and how can purity be ensured?

The synthesis involves controlled temperature-dependent ligand coordination. Key steps include:

  • Precursor preparation : Mixing cobalt salts with benzimidazole derivatives in ethanol/water solvents under alkaline conditions (e.g., potassium hydroxide) .
  • Ligand addition : Dropwise addition of potassium ferricyanide to maintain temperatures below 10°C to prevent side reactions .
  • Purification : Vacuum filtration to isolate precipitates, followed by washing with aqueous ethanol (50%) to remove unreacted species . Purity is validated via melting point analysis and elemental composition testing (e.g., cobalt content via gravimetric methods, achieving ~40.3% Co in analogous complexes) .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?

  • UV-Vis spectroscopy : Identifies d-d transitions and ligand-to-metal charge transfer bands, critical for confirming cobalt’s oxidation state (+3) .
  • NMR : ¹H and ¹³C NMR resolve benzimidazole proton environments and sugar moiety configurations .
  • FTIR : Detects coordination-sensitive vibrations (e.g., C-N stretches in benzimidazole at ~1600 cm⁻¹ and phosphate ester bonds at ~1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
  • Spill management : Absorb spills with inert materials (e.g., sand) and avoid environmental release .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic structure and reactivity of this complex?

  • Density Functional Theory (DFT) : Models the cobalt center’s electron density distribution, predicting redox potentials and ligand field splitting parameters .
  • Molecular dynamics (MD) : Simulates solvent interactions to assess stability in aqueous/organic matrices .
  • AI-driven simulations : Platforms like COMSOL Multiphysics optimize reaction pathways by analyzing kinetic data from analogous cobalt complexes .

Q. What experimental strategies resolve contradictions in spectroscopic data for the coordination environment?

  • Multi-technique validation : Cross-reference X-ray crystallography (for bond lengths/angles) with EXAFS (Extended X-ray Absorption Fine Structure) to confirm coordination geometry .
  • pH-dependent studies : Monitor UV-Vis spectral shifts under varying pH to identify protonation states of ligands that alter coordination modes .

Q. How can thermodynamic stability be systematically studied under physiological conditions?

  • Potentiometric titrations : Measure stability constants (log K) for cobalt-ligand bonds in buffered solutions (pH 4–9) .
  • Calorimetry : Quantify enthalpy changes during ligand displacement reactions (e.g., with EDTA) to assess binding affinity .

Q. What methodologies optimize crystallization for X-ray diffraction studies?

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., ethanol/water) to slow nucleation .
  • Temperature gradients : Gradual cooling (5°C → 25°C) enhances crystal lattice formation .
  • Additive screening : Introduce small ions (e.g., NH₄⁺) to improve crystal morphology .

Q. How does the benzimidazole ligand influence redox behavior in catalytic applications?

  • Cyclic voltammetry : Compare Co³⁺/Co²⁺ redox peaks in the presence/absence of benzimidazole. The ligand’s π-accepting ability stabilizes Co³⁺, shifting E₁/₂ by +150 mV vs. NHE .
  • Electron paramagnetic resonance (EPR) : Detect ligand-centered radicals during redox cycling to map electron transfer pathways .

Q. What advanced techniques study interactions with biological macromolecules (e.g., proteins)?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k_d) between the cobalt complex and vitamin B₁₂-dependent enzymes .
  • Cryo-EM : Resolve structural changes in proteins upon cobalt complex binding at near-atomic resolution .

Q. How can AI enhance high-throughput screening of this compound’s derivatives?

  • Generative adversarial networks (GANs) : Design novel ligands with optimized steric/electronic properties for higher catalytic activity .
  • Machine learning (ML) : Train models on existing cobalt complex databases to predict solubility, stability, and toxicity .

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